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molecular formula C6H8S B1329412 2-Ethylthiophene CAS No. 872-55-9

2-Ethylthiophene

Cat. No. B1329412
M. Wt: 112.19 g/mol
InChI Key: JCCCMAAJYSNBPR-UHFFFAOYSA-N
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Patent
US07951794B2

Procedure details

Over a period of 20 min a solution of SnCl4 (60.9 g, 234 mmol) in hexane (20 mL) is added to a solution of 2-ethylthiophene (25 g, 223 mmol) and acetylchloride (18.4 g, 234 mmol) in hexane (80 mL). Evolving HCl gas is trapped in a NaOH solution. Evolution of HCl stops when about half of the SnCl4 solution is added. The black viscous mixture is warmed to 100° C. for 30 min, before it is cooled again to rt. The mixture is poured into ice/water (600 mL), extracted with diethyl ether (3×) and the combined etheral extracts are washed with NaOH (1M), sat. NaHCO3 solution and brine, dried over MgSO4, filtered and evaporated. The crude 1-(5-ethyl-thiophen-2-yl)-ethanone (35 g) is added to a solution of sodium acetate (16.0 g, 195 mmol) in water (160 mL) and the resulting emulsion is stirred vigorously. To this emulsion bromine (28.5 g, 178 mmol) is added dropwise over a period of 25 min. Upon complete addition of the bromine, sodium acetate (60 g, 731 mmol) is added and the pH of the mixture is adjusted to 9 by adding 10 M aq. NaOH solution. A further portion of bromine (12.4 g, 78 mmol) is added and stirring is continued for 15 min. The reaction is quenched by adding 1 M aq. Na2S2O3 solution and the mixture is extracted three times with diethyl ether. The organic extracts are washed with 1 N aq. NaOH, 2 N aq. HCl and brine, dried over MgSO4, filtered and evaporated to give 1-(4-bromo-5-ethyl-thiophen-2-yl)-ethanone (38 g) as a brown oil; LC-MS: tR=0.97 min, [M+1+CH3CN]+=274.20.
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12.4 g
Type
reactant
Reaction Step Four
Name
SnCl4
Quantity
60.9 g
Type
reactant
Reaction Step Five
Quantity
25 g
Type
reactant
Reaction Step Five
Quantity
18.4 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
SnCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Ten
Quantity
35 g
Type
reactant
Reaction Step Eleven
Quantity
16 g
Type
reactant
Reaction Step Eleven
Name
Quantity
160 mL
Type
solvent
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
Cl[Sn](Cl)(Cl)Cl.C(C1SC=CC=1)C.C(Cl)(=O)C.Cl.[OH-].[Na+].[CH2:20]([C:22]1[S:26][C:25]([C:27](=[O:29])[CH3:28])=[CH:24][CH:23]=1)[CH3:21].C([O-])(=O)C.[Na+].[Br:35]Br>CCCCCC.O>[Br:35][C:23]1[CH:24]=[C:25]([C:27](=[O:29])[CH3:28])[S:26][C:22]=1[CH2:20][CH3:21] |f:4.5,7.8|

Inputs

Step One
Name
Quantity
28.5 g
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
60 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
12.4 g
Type
reactant
Smiles
BrBr
Step Five
Name
SnCl4
Quantity
60.9 g
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Name
Quantity
25 g
Type
reactant
Smiles
C(C)C=1SC=CC1
Name
Quantity
18.4 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
80 mL
Type
solvent
Smiles
CCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Nine
Name
SnCl4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Step Ten
Name
ice water
Quantity
600 mL
Type
reactant
Smiles
Step Eleven
Name
Quantity
35 g
Type
reactant
Smiles
C(C)C1=CC=C(S1)C(C)=O
Name
Quantity
16 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the resulting emulsion is stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
is cooled again to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×)
WASH
Type
WASH
Details
the combined etheral extracts are washed with NaOH (1M), sat. NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The reaction is quenched
ADDITION
Type
ADDITION
Details
by adding 1 M aq. Na2S2O3 solution
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted three times with diethyl ether
WASH
Type
WASH
Details
The organic extracts are washed with 1 N aq. NaOH, 2 N aq. HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C(SC1CC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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